molecular formula C12H8N2O2S B2612764 2-(Benzenesulfonyl)pyridine-4-carbonitrile CAS No. 2119900-03-5

2-(Benzenesulfonyl)pyridine-4-carbonitrile

Cat. No. B2612764
CAS RN: 2119900-03-5
M. Wt: 244.27
InChI Key: CGWHOVHJXHIOJY-UHFFFAOYSA-N
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Description

“2-(Benzenesulfonyl)pyridine-4-carbonitrile” is a chemical compound that likely contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom . The prefix “benzenesulfonyl” suggests the presence of a benzenesulfonyl functional group, which consists of a sulfonyl group attached to a benzene ring .


Chemical Reactions Analysis

The chemical reactivity of “2-(Benzenesulfonyl)pyridine-4-carbonitrile” would likely be influenced by the presence of the pyridine ring and the benzenesulfonyl group . Pyridine is a basic heterocycle and can participate in various chemical reactions .

Scientific Research Applications

Novel Catalytic Systems and Material Synthesis

  • Green Chemical Synthesis

    A green chemical process for synthesizing 2-benzenesulfonylpyridine, a compound closely related to 2-(Benzenesulfonyl)pyridine-4-carbonitrile, was developed, highlighting its role as a key starting material for new drug candidates. This process is characterized by its environmental friendliness and efficiency (Trankle & Kopach, 2007).

  • Catalysis in Organic Synthesis

    The compound has been implicated in studies focusing on the catalytic activities of polymers derived from pyridyl and benzenesulfonate moieties for the oxidation of organic substrates under mild conditions. This illustrates its potential application in enhancing the efficiency and selectivity of chemical transformations (Hazra et al., 2016).

Molecular Sensing and Detection

  • Chromogenic and Luminescent Sensors: Platinum complexes featuring related structural motifs have been investigated for their acid-sensitive photophysical properties. These materials exhibit reversible changes in their absorption and emission spectra upon acid-base titration, suggesting their utility in developing chromogenic and luminescent sensors for detecting acids (Zhang et al., 2009).

Advanced Material Development

  • Fluorescent Emitters for OLEDs: Research into 3-pyridinecarbonitrile-based thermally activated delayed fluorescent (TADF) emitters, which include structures related to 2-(Benzenesulfonyl)pyridine-4-carbonitrile, has led to the development of highly efficient sky blue-to-green fluorescent emitters. These emitters are notable for their low-drive-voltage performance in organic light-emitting devices (OLEDs), demonstrating the material's role in advancing OLED technology (Masuda et al., 2019).

Safety and Hazards

The safety and hazards of “2-(Benzenesulfonyl)pyridine-4-carbonitrile” would depend on its specific physical and chemical properties . Without specific data, it’s challenging to provide a detailed safety and hazard analysis .

properties

IUPAC Name

2-(benzenesulfonyl)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c13-9-10-6-7-14-12(8-10)17(15,16)11-4-2-1-3-5-11/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWHOVHJXHIOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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